molecular formula C7H13NO2 B2477913 2-(Azetidin-3-yl)-2-methylpropanoic acid CAS No. 1588788-87-7

2-(Azetidin-3-yl)-2-methylpropanoic acid

Cat. No.: B2477913
CAS No.: 1588788-87-7
M. Wt: 143.186
InChI Key: CKADDBBZFSBVNZ-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-2-methylpropanoic acid (CAS 1588788-87-7) is a high-value azetidine-based building block in medicinal chemistry and pharmaceutical research . This compound features a carboxylic acid functional group attached to a 2-methylpropane chain, which is in turn linked to the 3-position of an azetidine ring, a four-membered nitrogen-containing heterocycle that introduces significant ring strain and conformational restraint into molecular structures . With a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol, it serves as a critical synthetic intermediate for the development of novel bioactive molecules . The azetidine scaffold is of particular interest in drug discovery, exemplified by its role as a key heterocyclic component in the design of pyridazine-3-carboxamide compounds investigated as potent TYK2 inhibitors targeting autoimmune and inflammatory diseases . Researchers utilize this building block to create conformationally constrained analogues, such as modified amino acids, which can be misincorporated into peptides and proteins to study protein folding and function under conditions of endoplasmic reticulum (ER) stress . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azetidin-3-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2,6(9)10)5-3-8-4-5/h5,8H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKADDBBZFSBVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CNC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization and Structural Modification of 2 Azetidin 3 Yl 2 Methylpropanoic Acid

Synthesis of Alkylated and Arylated Analogues

The introduction of substituents onto the azetidine (B1206935) ring is a key strategy for creating structural diversity. The C-3 position of the azetidine is a primary target for such modifications.

A robust method for synthesizing chiral 2-(azetidin-3-yl)-2-alkylpropanoic acids involves a multi-step sequence starting from N-Boc-azetidin-3-one. researchgate.net This process begins with a Horner–Wadsworth–Emmons reaction between the azetidin-3-one and an alkylated phosphonate (B1237965) to yield the corresponding N-Boc-azetidine-3-ylidene intermediate. researchgate.net Subsequent hydrogenation of the exocyclic double bond affords the alkylated azetidine ring. researchgate.net The synthesis is typically performed on the racemic amino esters, followed by hydrolysis to the target N-Boc-protected amino acids. researchgate.net Optical resolution can then be achieved using a chiral resolving agent to separate the diastereomeric pairs, which, after further treatment, yield the enantiomerically pure target compounds. researchgate.net

The synthesis of arylated analogues can be achieved through different catalytic methods. For instance, a rhodium-catalyzed conjugate addition/β-C cleavage/protonation strategy has been studied for the reaction of 2-(azetidin-3-ylidene)acetates with aryl boronic acids, providing a pathway to introduce aryl groups at the 3-position. researchgate.net

Table 1: Synthetic Pathway for Alkylated Analogues

Step Reaction Type Starting Materials Key Reagents Intermediate/Product
1 Horner–Wadsworth–Emmons N-Boc-azetidin-3-one, Alkylated phosphonates Base (e.g., NaH) N-Boc-azetidine-3-ylidene derivative
2 Hydrogenation N-Boc-azetidine-3-ylidene derivative H₂, Catalyst (e.g., Pd/C) Racemic N-Boc-2-(azetidin-3-yl)-2-alkylpropanoic ester
3 Hydrolysis Racemic N-Boc-protected ester Base (e.g., NaOH) in Methanol (B129727) Racemic N-Boc-2-(azetidin-3-yl)-2-alkylpropanoic acid
4 Resolution Racemic N-Boc-amino acid Chiral resolving agent (e.g., (S)-4-benzyl-2-oxazolidinone) Diastereomeric pair
5 Cleavage Pure diastereomer LiOH, H₂O₂ Enantiomerically pure 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acid

The size, polarity, and electronic nature of the substituent dictate its effect. For example, bulky substituents can force the azetidine ring into a specific puckered conformation. Aromatic substituents can engage in π-stacking or C–H···π interactions, influencing how the molecules assemble in a crystal lattice. mdpi.com The presence of hydrogen bond donors or acceptors on the substituent can create new intermolecular hydrogen bonding networks, further defining the supramolecular structure. mdpi.com These modifications are critical as the three-dimensional shape and intermolecular interactions of a molecule are closely linked to its function.

Table 2: Predicted Effects of Substituents at the Azetidine-3 Position

Substituent Type Example Potential Effect on Molecular Framework
Small Alkyl Methyl, Ethyl Minimal steric hindrance; slight modification of lipophilicity.
Bulky Alkyl tert-Butyl, Isopropyl Increased steric bulk; may favor a specific ring pucker.
Electron-donating Aryl 4-Methoxyphenyl Potential for C–H···π interactions; modifies electronic properties.
Electron-withdrawing Aryl 4-Chlorophenyl, 4-Fluorophenyl Alters charge distribution; may participate in halogen bonding or C–H···F interactions. mdpi.com

Amidation and Esterification Reactions

The carboxylic acid group of 2-(Azetidin-3-yl)-2-methylpropanoic acid is a key handle for derivatization through amidation and esterification, enabling the synthesis of a wide range of functional analogues.

The carboxylic acid moiety can be readily coupled with the N-terminus of other amino acids or peptides to form peptide derivatives. This transformation is typically achieved using standard peptide coupling reagents. The reaction mechanism generally involves the activation of the carboxyl group by a coupling reagent, such as a carbodiimide (e.g., EDC), to form a highly reactive O-acylisourea intermediate. researchgate.net This intermediate is susceptible to nucleophilic attack by the amino group of the incoming amino acid, leading to the formation of a new amide (peptide) bond. researchgate.net To improve efficiency and minimize side reactions like racemization, additives like N-hydroxysuccinimide (NHS) are often used to convert the O-acylisourea into a more stable active ester. researchgate.net

Beyond peptide synthesis, the carboxylic acid can be converted into a wide array of amides and esters to diversify the molecular scaffold. Direct amidation can be accomplished by reacting the acid with a primary or secondary amine, often facilitated by catalytic methods to drive the dehydration reaction. mdpi.com Various boron-based catalysts have been shown to be effective in promoting the amidation of carboxylic acids under relatively mild conditions. mdpi.com

Similarly, esterification can be performed by reacting the acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. The Steglich esterification, for example, uses a carbodiimide (like DCC) and a catalyst (like DMAP) to facilitate the reaction, even with sterically hindered alcohols. reddit.com These reactions allow for the introduction of a vast range of functional groups, enabling fine-tuning of properties such as solubility, stability, and polarity.

Table 3: Examples of Amidation and Esterification Reactions

Reaction Nucleophile Coupling/Activating Agent Product Type
Amidation Primary/Secondary Amine (R-NH₂) Carbodiimide (EDC, DCC), Diboron catalyst Amide
Peptide Coupling Amino Acid Ester (H₂N-CH(R')-COOR'') EDC/HOBt, TCT Dipeptide Derivative
Esterification Alcohol (R-OH) Acid catalyst (H₂SO₄), DCC/DMAP Ester

Halogenation and Functional Group Interconversion

More practical functional group interconversions would likely target the carboxylic acid moiety. The carboxyl group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). This resulting alcohol serves as a versatile intermediate for further modifications. It can be oxidized to an aldehyde, converted into an amine via reductive amination, or transformed into various esters or ethers, significantly expanding the range of accessible derivatives from the parent acid.

Synthesis of Halogenated Azetidine Derivatives

The introduction of halogen atoms onto the azetidine ring of this compound can significantly influence its chemical reactivity and biological profile. Halogenation can occur at either the nitrogen atom or the carbon atoms of the azetidine ring, leading to a variety of halogenated derivatives.

One common approach to synthesizing N-halogenated azetidines involves the treatment of the parent azetidine with a suitable halogenating agent. For instance, N-chloroazetidines can be prepared by reacting the azetidine with reagents like chloroacetyl chloride in the presence of a base such as triethylamine researchgate.net. This method is often employed in the synthesis of more complex molecules containing a chloro-azetidinone core medipol.edu.tr.

Carbon halogenation of the azetidine ring is another important modification. For example, 3-bromoazetidine derivatives can be synthesized through multi-step sequences involving bromination of a suitable precursor followed by cyclization to form the azetidine ring. Such strategies provide access to key intermediates for further functionalization researchgate.net.

A modular approach for the synthesis of 3-azetidines, which can be adapted for halogenated derivatives, involves the use of titanacyclobutanes. Halogenation of these organotitanium intermediates can yield functionalized alkyl dihalides, which can then be cyclized with an amine to form the azetidine ring nih.gov.

The table below summarizes some general methods for the synthesis of halogenated azetidine derivatives that could be applicable to this compound.

Halogenation Target Reagents and Conditions Product Type Potential Application
Azetidine NitrogenChloroacetyl chloride, TriethylamineN-Chloroazetidinone derivativeIntermediate for further synthesis
Azetidine CarbonBromination of precursors, Base-induced cyclizationC-Bromoazetidine derivativeBuilding block for diverse analogues
Azetidine Ring (modular)Titanacyclobutane intermediate, Halogenating agent (e.g., Br2)Dihalide precursor for azetidine synthesisVersatile synthesis of substituted azetidines

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that can be readily transformed into a variety of other functional groups, including esters, amides, and alcohols. These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, stability, and biological activity.

Esterification:

Esterification of the carboxylic acid is a common derivatization strategy. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), is a widely used method masterorganicchemistry.comchemguide.co.uk. This reaction is reversible, and often the alcohol is used in excess to drive the equilibrium towards the ester product. For example, the reaction of 2-methylpropanoic acid with ethanol in the presence of an acid catalyst yields ethyl 2-methylpropanoate quora.com.

Amidation:

The formation of amides from the carboxylic acid moiety is another crucial transformation. Direct reaction of a carboxylic acid with an amine is often challenging due to the formation of a stable ammonium carboxylate salt. Therefore, coupling agents are typically employed to activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are commonly used to facilitate amide bond formation nih.gov. The reaction proceeds through an activated intermediate, which is then susceptible to nucleophilic attack by the amine. This method is applicable to a wide range of primary and secondary amines nih.govnih.govmasterorganicchemistry.com.

Reduction:

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation docbrown.info. The reaction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. Milder reducing agents are generally not effective for the reduction of carboxylic acids. More recently, manganese(I)-catalyzed hydrosilylation has emerged as a milder method for the reduction of carboxylic acids to alcohols nih.gov.

The following table provides an overview of common transformations of the carboxylic acid moiety.

Transformation Typical Reagents and Conditions Product Functional Group
EsterificationAlcohol, Acid catalyst (e.g., H₂SO₄)Ester
AmidationAmine, Coupling agent (e.g., DCC, DIC)Amide
ReductionLithium aluminum hydride (LiAlH₄) or Mn(I) catalyst with silanePrimary Alcohol

Conformational Analysis and Advanced Structural Investigations

Theoretical Conformational Landscapes

Theoretical studies are essential for mapping the potential energy surface of flexible molecules like 2-(azetidin-3-yl)-2-methylpropanoic acid, identifying low-energy conformations and the barriers between them.

Computational chemistry serves as a powerful tool for investigating the conformational preferences of azetidine-containing compounds. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to explore the potential energy landscape and identify stable conformers. These theoretical approaches are often combined with spectroscopic studies to validate the computational findings. nih.gov

For instance, in the study of related azetidine-based amino acids, a combination of theoretical chemistry and gas-phase laser spectroscopy has been effectively used. nih.gov Quantum chemical methods, including Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses, can be applied to examine and quantify intramolecular interactions, such as hydrogen bonds, that stabilize specific conformations. frontiersin.org The choice of basis set and theoretical model is crucial for obtaining accurate energetic and geometric parameters.

Table 1: Computational Methods in Conformational Analysis

Method Application Key Insights
Density Functional Theory (DFT) Geometry optimization, energy calculations Provides energies of different conformers, bond lengths, and angles.
Ab initio Methods High-accuracy energy calculations Used for benchmarking DFT results and studying reaction pathways.
Natural Bond Orbital (NBO) Analysis of intramolecular interactions Quantifies the strength and nature of hydrogen bonds and other donor-acceptor interactions. frontiersin.org

The four-membered azetidine (B1206935) ring is not planar and exhibits a "puckered" conformation to relieve ring strain. The degree of this pucker is a key conformational variable. Compared to the more rigid five-membered proline ring, polymers containing azetidine-2-carboxylic acid have been shown through conformational energy computations to be more flexible. nih.gov This increased flexibility arises from a greater number of permitted conformational states for the azetidine residue when incorporated into a larger structure. nih.gov For this compound, the puckering of the azetidine ring will influence the spatial disposition of the 2-methylpropanoic acid substituent.

The orientation of the 2-methylpropanoic acid side-chain is determined by rotation around the C-C single bond connecting it to the azetidine ring. The different staggered orientations, or rotameric states, will have distinct energies due to varying steric and electronic interactions with the azetidine ring. Computational energy mapping can predict the most stable rotamers and the energy barriers for their interconversion.

Intramolecular Interactions and Their Influence on Conformation

Hydrogen bonds are among the most significant non-covalent interactions governing molecular conformation. nih.gov In this compound, several potential intramolecular hydrogen bonds can exist, particularly involving the amine (N-H) group of the azetidine ring and the carboxylic acid group.

Studies on derivatives of 3-aminoazetidine-3-carboxylic acid have demonstrated the formation of sidechain-backbone N-H···N hydrogen bonds, which can stabilize specific folded structures. nih.gov Similarly, for the target molecule, the azetidine ring nitrogen could act as a hydrogen bond acceptor for the carboxylic acid's hydroxyl proton (O-H···N). Conversely, the amine proton on the azetidine ring could form a hydrogen bond with the carbonyl oxygen of the carboxylic acid (N-H···O=C). nih.gov The presence and strength of these bonds would significantly restrict the conformational freedom of both the ring and the side-chain, favoring more compact structures.

Table 2: Potential Intramolecular Hydrogen Bonds

Donor Acceptor Type of Interaction Potential Influence
Carboxylic Acid (O-H) Azetidine Nitrogen (N) O-H···N Stabilizes a folded conformation, restricting side-chain rotation.

Beyond hydrogen bonding, steric and electronic effects play a critical role in defining the molecular geometry. Steric hindrance, or van der Waals repulsion, occurs when non-bonded atoms are forced into close proximity. In this compound, the two methyl groups on the side-chain create significant steric bulk. These groups will repel the atoms of the azetidine ring, influencing the preferred rotameric state of the side-chain to minimize these repulsive interactions.

Electronic effects involve the distribution of electron density within the molecule. The electronegative nitrogen and oxygen atoms create partial positive and negative charges, leading to electrostatic interactions (attractions and repulsions) that can influence conformational preferences. The selection of ligands and their arrangement around a central point in a molecule is often determined by the balance of these steric and electronic factors. nih.gov For instance, the repulsion between the electron-rich carbonyl oxygen and the lone pair of the nitrogen atom can disfavor certain orientations, while attractive electrostatic interactions may stabilize others.

Molecular Interactions and Structure Activity Relationship Sar Studies

Design Principles for Ligand-Target Interactions

The design of potent and selective ligands targeting specific biological macromolecules is a cornerstone of medicinal chemistry. For derivatives of 2-(azetidin-3-yl)-2-methylpropanoic acid, the design principles revolve around the strategic modification of its core structure to optimize interactions with the target protein.

Rational Design of Analogues based on Structural Motifs

The rational design of analogues of this compound leverages key structural motifs to enhance binding affinity and selectivity. The azetidine (B1206935) ring, a four-membered heterocyclic amine, introduces a degree of conformational restraint, which can be crucial for orienting functional groups into optimal positions within a receptor's binding pocket.

Structure-activity relationship (SAR) studies on related azetidine-containing compounds have demonstrated that substitutions on both the azetidine nitrogen and the propanoic acid moiety can significantly impact biological activity. For instance, in a series of azetidine-containing dipeptide inhibitors of the human cytomegalovirus (HCMV), modifications at the N- and C-termini, as well as the C-terminal side-chain, were explored. These studies revealed that a benzyloxycarbonyl group at the N-terminus and an aliphatic C-terminal side-chain were critical for anti-HCMV activity. nih.gov The conformational constraint imposed by the azetidine ring was suggested to induce a γ-type reverse turn, influencing the molecule's activity. nih.gov

Similarly, SAR studies on 2-azetidinone cholesterol absorption inhibitors have highlighted the importance of substituents on the heterocyclic nucleus for in vivo potency. researchgate.net Although the precise molecular target was not identified, clear SAR trends emerged, suggesting a well-defined interaction with a biological macromolecule. researchgate.net These findings underscore the importance of systematic structural modifications in rationally designing analogues with improved therapeutic potential.

Exploration of this compound as a Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a widely used strategy in drug design to improve physicochemical properties, metabolic stability, and potency. The this compound scaffold can be viewed as a potential bioisostere for other amino acid or cyclic structures.

The carboxylic acid group is a common pharmacophore but can be associated with poor pharmacokinetic properties. nih.gov Bioisosteric replacement of the carboxylic acid with groups like tetrazoles or acyl sulfonamides has been shown to be a beneficial strategy. nih.gov While direct studies on this compound as a bioisostere are not extensively documented, the principles of bioisosterism can be applied to its design. For example, the azetidine ring itself can be considered a bioisosteric replacement for other cyclic systems, offering a unique conformational profile.

In Vitro Molecular Recognition Studies

The biological activity of a compound is ultimately determined by its ability to recognize and interact with its molecular target. In vitro studies are essential for characterizing these interactions and establishing a compound's potency and selectivity.

Ligand Binding and Receptor Interaction Analyses (e.g., nAChR, PPARα/γ)

Azetidine derivatives have been investigated as ligands for nAChRs. scispace.com These receptors are ligand-gated ion channels involved in a variety of physiological processes. The binding of agonists to nAChRs is known to be sensitive to the conformation of the receptor, with higher affinity for the desensitized state. researchgate.net The constrained nature of the azetidine ring in this compound could favor binding to specific conformational states of the nAChR.

Similarly, propanoic acid derivatives have been identified as dual agonists for PPARα and PPARγ, which are nuclear receptors that regulate lipid and glucose metabolism. nih.gov The carboxylic acid moiety is a key feature for interaction with these receptors. For a series of 2-(aryloxy)-3-phenylpropanoic acids, the stereochemistry and substitution pattern on the aromatic rings were found to be critical for potency and selectivity. nih.gov This suggests that the spatial arrangement of the carboxylic acid and other substituents in this compound would be a key determinant of its potential activity at PPARs.

Enzyme Inhibition Profiles of Derivatives (e.g., related to GABA derivatives, if applicable)

An efficient method for the synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids as novel GABA derivatives has been described. researchgate.net Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its levels are regulated by GABA transporters (GATs). Inhibition of these transporters can prolong the action of GABA and is a therapeutic strategy for conditions like epilepsy.

While specific IC50 values for the inhibition of GABA transporters by this compound derivatives are not provided in the available literature, studies on related pyrrolidine-2-alkanoic acid derivatives offer a point of comparison and demonstrate the potential for this class of compounds to act as potent and selective GABA uptake inhibitors.

CompoundTargetIC50 (µM)Selectivity (GAT-3:GAT-1)
(R)-Pyrrolidine-2-acetic acid derivative (R)-4dGAT-33.120:1
(S)-Pyrrolidine-2-acetic acid derivative (S)-4bGAT-10.396-
(S)-Pyrrolidine-2-acetic acid derivative (S)-4cGAT-10.343-

Data for structurally related pyrrolidine derivatives, as specific data for this compound derivatives was not available. nih.gov

Computational Approaches to SAR

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for understanding and predicting the biological activity of compounds, thereby guiding the design of more potent and selective ligands.

QSAR studies on azetidin-2-one derivatives have shown that antimicrobial activity can be correlated with various descriptors, including steric and electrostatic interactions, and electro-topological parameters. researchgate.net Such models can be instrumental in predicting the activity of new analogues before their synthesis.

Molecular docking is another valuable computational technique that predicts the preferred orientation of a ligand when bound to a receptor. Docking studies of azetidin-2-one derivatives have been used to elucidate their binding modes with target proteins, such as the colchicine binding site of tubulin, and to rationalize their observed biological activities. nih.govnih.gov For this compound, molecular docking could be employed to predict its binding pose within the active sites of nAChRs, PPARs, or GABA transporters, providing insights into key interactions and guiding the design of analogues with improved affinity. For instance, docking could help in understanding how the azetidine ring and its substituents fit into the binding pocket and which functional groups are involved in hydrogen bonding or hydrophobic interactions.

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is followed by molecular dynamics simulations to understand the stability and conformational changes of the ligand-protein complex over time.

For various azetidin-2-one derivatives, molecular docking studies have been instrumental in elucidating their binding modes with targets such as the epidermal growth factor receptor (EGFR) and bacterial transpeptidase. For example, in a study on azetidin-2-one derivatives as potential anticancer agents, docking simulations revealed satisfactory binding contacts within the erlotinib binding site of EGFR. Similarly, for azetidinones designed as antibacterial agents, docking studies confirmed their inhibitory action on cell wall synthesis by targeting the transpeptidase enzyme.

Despite the application of these techniques to similar compounds, no specific molecular docking or dynamics simulation studies focused on this compound have been publicly reported. Such a study would require a defined biological target for this specific molecule, which is not currently established in the literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds.

In the context of azetidinone derivatives, QSAR studies have been successfully applied. For instance, research on a series of 2-azetidinone derivatives with antimicrobial activity indicated that their antibacterial and antifungal properties were governed by topological parameters such as the Balaban index and molecular connectivity indices. Another QSAR study on FFA1 agonists for type 2 diabetes treatment demonstrated the utility of this approach in screening large databases for potential drug candidates.

As with other computational methods, there is no available QSAR modeling data specifically for this compound. The development of a QSAR model would necessitate a dataset of structurally related compounds with measured biological activity, which is not available for this particular chemical entity.

Applications As a Chiral Building Block in Complex Molecular Synthesis

Chiral Induction in Downstream Chemical Transformations

Chiral induction is the process by which a chiral center in a reactant molecule influences the creation of a new chiral center in the product, leading to a preference for one stereoisomer over another. Once 2-(Azetidin-3-yl)-2-methylpropanoic acid is resolved into its pure (R) and (S) enantiomers, each can be used as a starting material or an intermediate in a larger synthesis.

By incorporating the enantiomerically pure azetidine-containing fragment, chemists can control the three-dimensional arrangement of atoms in subsequent reaction steps. The fixed stereochemistry of the building block directs the approach of reagents, thereby determining the stereochemical outcome of the newly formed chiral centers in the target molecule. While specific examples of downstream transformations for this exact compound are not extensively detailed in the public domain, the principle remains a cornerstone of asymmetric synthesis. The preparation of its optically active forms was specifically aimed at creating novel GABA derivatives, where the specific chirality is essential for biological recognition and function. researchgate.net This highlights its role in providing the necessary stereochemical information for the synthesis of biologically active molecules.

Advanced Computational Studies and Theoretical Chemical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a profound understanding of the molecular and electronic structure of a compound. These ab initio and density functional theory (DFT) methods can predict a wide array of molecular properties from first principles, providing a theoretical framework to complement experimental findings.

The electronic structure of 2-(Azetidin-3-yl)-2-methylpropanoic acid dictates its fundamental chemical behavior. Quantum chemical calculations can map the electron density distribution, identify molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and the Lowest Unoccupied Molecular Orbital - LUMO), and calculate the electrostatic potential. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Furthermore, these calculations can predict various reactivity descriptors. For instance, Fukui functions can be calculated to identify the most electrophilic and nucleophilic sites within the molecule, offering predictions about its behavior in chemical reactions.

Illustrative Data Table: Predicted Electronic Properties of this compound (Note: The following data is hypothetical and serves to illustrate the output of quantum chemical calculations.)

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap7.7 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment2.8 DMeasure of the overall polarity of the molecule.
Mulliken Atomic ChargesN: -0.45, O(carbonyl): -0.62, O(hydroxyl): -0.58Provides insight into the partial charges on individual atoms, indicating potential sites for electrostatic interactions.

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants can aid in the detailed assignment of complex experimental spectra. Similarly, the prediction of infrared (IR) vibrational frequencies and intensities can help in identifying characteristic functional groups and understanding the molecule's vibrational modes. These theoretical spectra provide a powerful tool for structural confirmation and analysis.

Illustrative Data Table: Calculated ¹³C NMR Chemical Shifts for this compound (Note: The following data is hypothetical and presented to demonstrate the application of spectroscopic calculations.)

AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Quaternary Carbon (propanoic acid)45.244.8
Carboxylic Carbon178.5177.9
Azetidine (B1206935) CH42.141.5
Azetidine CH₂ (adjacent to N)55.855.2
Azetidine CH₂ (adjacent to CH)38.738.1
Methyl Carbons25.3, 25.924.9, 25.5

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the intricate details of molecular motion and interactions over time, offering insights that are often inaccessible through experimental techniques alone.

The biological and chemical activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. Analysis of the simulation trajectories can reveal the flexibility of different parts of the molecule, such as the puckering of the azetidine ring and the rotational freedom of the propanoic acid side chain.

Illustrative Data Table: Summary of Conformational Analysis from MD Simulations (Note: The following data is hypothetical and for illustrative purposes.)

Conformational FeatureDescriptionKey Findings
Azetidine Ring PuckeringThe four-membered azetidine ring can adopt different puckered conformations.The most stable conformation exhibits a slight puckering, with a defined energy barrier to inversion.
Side Chain OrientationThe orientation of the 2-methylpropanoic acid group relative to the azetidine ring.Two major low-energy orientations are observed, corresponding to different hydrogen bonding possibilities.
Dihedral Angle DistributionsAnalysis of key dihedral angles to quantify conformational preferences.The C-C-C-N dihedral angle shows a bimodal distribution, indicating two preferred rotameric states.

The behavior of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. MD simulations explicitly including solvent molecules (such as water) can provide a detailed picture of how this compound interacts with the solvent. This includes the formation of hydrogen bonds, the structure of the solvation shell, and the influence of the solvent on the molecule's conformational preferences. Understanding these solvent effects is crucial for predicting the molecule's behavior in solution.

Mechanism Elucidation for Synthetic Reactions

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, quantum chemical calculations can be employed to map the potential energy surface of the reaction, identifying transition states and intermediates. This allows for the determination of the most likely reaction pathway and the calculation of activation energies, providing a detailed, atomistic understanding of the reaction mechanism. Such studies can be invaluable for optimizing reaction conditions and designing more efficient synthetic routes. For instance, the elucidation of reaction mechanisms for the formation of the azetidine ring, a common motif in medicinal chemistry, can be significantly aided by computational approaches.

Computational Probing of Reaction Pathways

Computational probing of reaction pathways is a fundamental aspect of theoretical chemistry that allows for the in-silico exploration of how reactants are converted into products. For a molecule like this compound, this would involve mapping out the potential energy surface of the reactions involved in its synthesis.

One common synthetic route to azetidine rings involves intramolecular cyclization reactions. For instance, the formation of the azetidine ring in a precursor molecule could proceed via a nucleophilic substitution reaction, where a nitrogen atom attacks an electrophilic carbon center, leading to ring closure. Density Functional Theory (DFT) is a widely used computational method for such investigations. By employing DFT calculations, chemists can model the reactants, intermediates, products, and transition states involved in a proposed reaction mechanism.

Key aspects of computational probing for this compound would include:

Identification of Intermediates: Identifying and characterizing the structure and energy of any intermediate species that may form during the reaction.

Solvent Effects: Modeling the reaction in the presence of different solvents to understand how the solvent influences the reaction pathway and energetics.

Stereoselectivity: For chiral molecules, computational methods can predict the stereochemical outcome of a reaction, which is crucial for the synthesis of enantiomerically pure compounds.

For example, in the biosynthesis of a related compound, azetidine-2-carboxylic acid, quantum mechanical calculations have been used to model the conversion as a single transition state SN2 reaction. nih.gov Such an approach for this compound would involve calculating the energy profile for the intramolecular cyclization, helping to determine the most favorable reaction conditions.

Table 1: Theoretical Parameters for Computational Probing of a Hypothetical Reaction Pathway

ParameterComputational MethodBasis SetInformation Gained
Geometry OptimizationDFT (e.g., B3LYP)6-31G(d)Minimum energy structures of reactants and products
Frequency CalculationDFT (e.g., B3LYP)6-31G(d)Confirmation of minima and transition states, thermochemistry
Intrinsic Reaction CoordinateIRCVariesConfirmation that a transition state connects reactants and products

Transition State Analysis for Optimized Yields

Transition state theory is a cornerstone of chemical kinetics and plays a vital role in optimizing reaction yields. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction. A lower activation energy corresponds to a faster reaction rate.

Computational transition state analysis for the synthesis of this compound would involve locating the transition state structure for the key ring-forming step. Once located, the properties of the transition state can be analyzed to understand the factors that stabilize or destabilize it. This information is invaluable for rationally designing catalysts or modifying reaction conditions to lower the activation energy and thus improve the reaction yield and rate.

For the formation of azetidine rings, which involves creating a strained four-membered ring, understanding the transition state is particularly important. For example, in the enzymatic synthesis of azetidine-2-carboxylic acid, it was found that the enzyme stabilizes the transition state in a strained conformation. nih.gov

Methods for transition state analysis include:

Locating Transition States: Using algorithms like the synchronous transit-guided quasi-Newton (STQN) method to find the saddle point on the potential energy surface.

Vibrational Analysis: A true transition state has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy (ΔG‡).

By systematically studying how different substituents on the precursor molecule or different catalysts affect the activation energy, computational chemists can predict which conditions will lead to the most efficient synthesis.

Table 2: Hypothetical Transition State Analysis Data for Azetidine Ring Formation

Catalyst/ConditionActivation Energy (kcal/mol)Predicted Relative Rate
Uncatalyzed251
Catalyst A20~1,800
Catalyst B18~27,000

This theoretical data illustrates how computational analysis can guide the selection of a catalyst to significantly increase the reaction rate and, consequently, the yield of the desired product.

Q & A

Basic: What synthetic routes are recommended for 2-(Azetidin-3-yl)-2-methylpropanoic acid, and how do reaction conditions influence yield and purity?

Answer:
The synthesis of this compound can be optimized using methodologies adapted from structurally related compounds. For example, Friedel-Crafts acylation has been employed for analogous 2-methylpropanoic acid derivatives, where acyl bromide intermediates are reacted with aromatic amines under controlled conditions (e.g., in dioxane with K₂CO₃) . Key considerations include:

  • Temperature : Elevated temperatures (e.g., reflux) improve reaction rates but may reduce selectivity.
  • Catalysts : Base catalysts (e.g., K₂CO₃) enhance nucleophilicity of amines, critical for acylation steps.
  • Purification : Chromatography or recrystallization is often required to isolate the carboxylic acid product, with yields typically ranging from 50–75% for similar compounds .
    Methodological adjustments, such as protecting group strategies for the azetidine ring, may further improve purity by minimizing side reactions.

Advanced: How does positional isomerism in aromatic substituents affect the biological activity of 2-methylpropanoic acid derivatives?

Answer:
Positional isomerism significantly impacts bioactivity due to steric and electronic effects. For example, in chlorophenyl-substituted analogs, shifting the chlorine from the 3rd to 2nd or 4th position on the phenyl ring alters binding affinity to cyclooxygenase (COX) enzymes. A comparative study of isomers showed:

Position of ClCOX-2 Inhibition (IC₅₀)LogP
2nd12 µM3.1
3rd8 µM2.9
4th15 µM3.3
The 3rd-position isomer exhibited optimal activity due to balanced hydrophobicity and steric compatibility with the COX-2 active site . For azetidine-containing derivatives, similar analyses using molecular docking and quantitative structure-activity relationship (QSAR) models are recommended to predict bioactivity.

Advanced: What strategies enhance the metabolic stability of azetidine-containing carboxylic acids in preclinical studies?

Answer:
Azetidine rings are prone to oxidative metabolism, but stability can be improved via:

  • Substituent engineering : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the azetidine nitrogen reduces susceptibility to cytochrome P450 oxidation .
  • Prodrug approaches : Esterification of the carboxylic acid (e.g., methyl esters) improves membrane permeability and delays hydrolysis in vivo .
  • Isotopic labeling : Deuterium incorporation at metabolically labile positions (e.g., β-hydrogens) slows degradation, as demonstrated in related propanoic acid analogs .
    In vitro assays using liver microsomes and mass spectrometry are critical for evaluating these modifications.

Basic: Which spectroscopic methods are most effective for confirming the structure of this compound?

Answer:
A multi-technique approach is essential:

  • ¹H/¹³C NMR : Confirms the azetidine ring (e.g., characteristic δ 3.5–4.0 ppm for N-CH₂ protons) and methyl branching (e.g., δ 1.2–1.5 ppm for geminal dimethyl groups) .
  • IR spectroscopy : Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₈H₁₃NO₂ requires m/z 155.0946 for [M+H]⁺) .
    X-ray crystallography is recommended for resolving stereochemistry, particularly for chiral azetidine centers.

Advanced: How do electronic effects of substituents on the azetidine ring influence the acidity of the propanoic acid moiety?

Answer:
Electron-withdrawing groups (EWGs) on the azetidine ring increase acidity by stabilizing the deprotonated carboxylate via inductive effects. For example:

  • Trifluoromethyl groups : Reduce the pKa of the carboxylic acid by ~1.5 units compared to unsubstituted analogs, enhancing solubility in physiological buffers .
  • Amino groups : Electron-donating substituents raise pKa, potentially reducing ionization at physiological pH.
    Computational tools (e.g., DFT calculations) and potentiometric titrations are used to quantify these effects.

Advanced: What in vitro assays are recommended to assess the anti-inflammatory potential of this compound?

Answer:

  • COX-1/COX-2 inhibition : Enzyme-linked immunosorbent assays (ELISAs) with purified COX isoforms, using IC₅₀ values to gauge selectivity .
  • Cytokine profiling : LPS-stimulated macrophages can be treated with the compound, followed by multiplex assays (e.g., Luminex) to measure TNF-α, IL-6, and IL-1β suppression.
  • NF-κB luciferase reporter assays : Quantify inhibition of inflammatory signaling pathways in HEK293T cells .
    Dose-response curves and toxicity assessments (e.g., MTT assays) are critical for validating therapeutic indices.

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